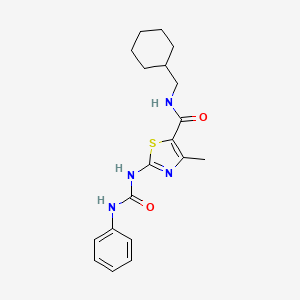

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various synthetic routes . The synthetic route chosen can significantly impact the properties of the final compound .Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives can greatly influence their biological activity . For example, the presence of a methyl or acetyl group at the N linker position of the 2-aminothiazole scaffold can cause a reduction of activity .Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole derivatives can vary widely depending on the specific derivative and its molecular structure .Aplicaciones Científicas De Investigación

Antibacterial Activity

The synthesis of N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has been investigated for its antibacterial potential. In studies, it was screened against common bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. The compound demonstrated promising antibacterial effects, particularly when compared to previously synthesized analogs .

Antifungal Activity

Similarly, researchers explored the antifungal properties of this compound. It was tested against Aspergillus niger and Fusarium oxysporum. Although the antifungal activity was less pronounced than the antibacterial activity, the compound still exhibited notable effects against fungal pathogens .

Medicinal Chemistry Applications

Heterocyclic molecules like 4(3H)-quinazolinone play a crucial role in medicinal chemistry. This compound’s wide-ranging applications include anticonvulsant, anti-inflammatory, and other therapeutic activities. Researchers have documented its potential in these areas .

Synergistic Effects

The incorporation of both an oxadiazole ring and a styryl moiety in this compound aimed to observe synergistic effects. By combining these structural features, scientists sought to enhance its antimicrobial properties. The styryl moiety at the second position of the 4(3H)-quinazolinone scaffold marginally increased biological activity, especially in antibacterial applications .

Molecular Modeling and Drug Design

Given its diverse pharmacological potential, computational studies involving molecular modeling and drug design could further explore the interactions of this compound with biological targets. Understanding its binding modes and optimizing its structure may lead to novel drug candidates .

Structure-Activity Relationship (SAR) Studies

Researchers can investigate the structure-activity relationship of this compound by synthesizing analogs with subtle modifications. By systematically altering functional groups, they can identify key features responsible for its antimicrobial effects. Such studies contribute to rational drug design .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h3,6-7,10-11,14H,2,4-5,8-9,12H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDUOWZZGPRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclohexylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(anilinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B2816473.png)

![2-(2,4-Difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/no-structure.png)

![N-[2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2816477.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B2816478.png)

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)

![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2816491.png)